molecular formula C20H23FN4O2 B2756158 7-Fluoro-2-methyl-3-({1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one CAS No. 2415543-19-8

7-Fluoro-2-methyl-3-({1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one

Cat. No.: B2756158
CAS No.: 2415543-19-8
M. Wt: 370.428
InChI Key: QSRNOJBAWMCKAD-UHFFFAOYSA-N
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Description

7-Fluoro-2-methyl-3-({1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one is a complex organic compound that belongs to the class of quinazolinone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-2-methyl-3-({1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of appropriate anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Formation of the Piperidine Ring: The piperidine ring can be constructed through a nucleophilic substitution reaction involving a suitable piperidine precursor and an appropriate leaving group.

    Attachment of the Oxazole Moiety: The oxazole moiety can be introduced through a condensation reaction between an appropriate oxazole precursor and the piperidine derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-2-methyl-3-({1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinazolinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced quinazolinone derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions include various substituted quinazolinone derivatives, which can have different pharmacological and chemical properties.

Scientific Research Applications

7-Fluoro-2-methyl-3-({1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique chemical structure and biological activity. It may exhibit properties such as anti-inflammatory, anticancer, and antimicrobial activities.

    Biological Research: Researchers investigate its interactions with biological targets, including enzymes and receptors, to understand its mechanism of action and potential therapeutic uses.

    Chemical Biology: The compound is used as a tool to study biological processes and pathways, providing insights into cellular functions and disease mechanisms.

    Pharmaceutical Development: It serves as a lead compound for the development of new drugs and therapeutic agents, with ongoing research to optimize its pharmacokinetic and pharmacodynamic properties.

Mechanism of Action

The mechanism of action of 7-Fluoro-2-methyl-3-({1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in key biological processes. For example, it may inhibit specific kinases or modulate receptor activity.

    Pathways Involved: The compound’s effects on cellular pathways can include modulation of signal transduction, gene expression, and metabolic processes. These interactions can lead to therapeutic effects such as anti-inflammatory or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with similar quinazolinone cores, such as 2-methyl-3-(4-methylpiperidin-4-yl)quinazolin-4-one, share structural similarities and may exhibit related biological activities.

    Fluorinated Compounds: Other fluorinated compounds, such as 7-fluoro-2-methylquinazolin-4-one, have similar chemical properties due to the presence of the fluorine atom.

    Piperidine Derivatives: Compounds containing piperidine rings, such as 4-methylpiperidine derivatives, may have comparable pharmacological profiles.

Uniqueness

The uniqueness of 7-Fluoro-2-methyl-3-({1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorine atom, oxazole moiety, and piperidine ring contributes to its potential as a versatile compound in medicinal chemistry and pharmaceutical research.

Properties

IUPAC Name

7-fluoro-2-methyl-3-[[1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl]methyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN4O2/c1-13-9-17(27-23-13)12-24-7-5-15(6-8-24)11-25-14(2)22-19-10-16(21)3-4-18(19)20(25)26/h3-4,9-10,15H,5-8,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSRNOJBAWMCKAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CN2CCC(CC2)CN3C(=NC4=C(C3=O)C=CC(=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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